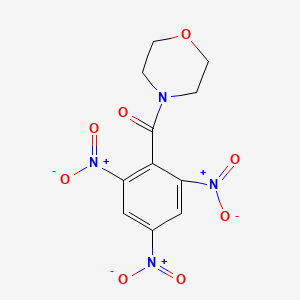

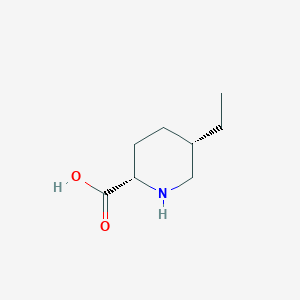

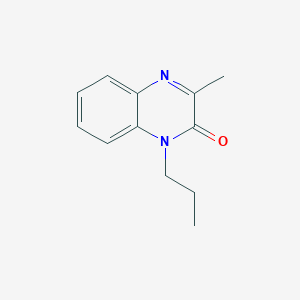

![molecular formula C16H17NO2 B3051301 N-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 3278-19-1](/img/structure/B3051301.png)

N-[2-(4-methoxyphenyl)ethyl]benzamide

Overview

Description

N-[2-(4-methoxyphenyl)ethyl]benzamide is a chemical compound with the linear formula C16H17NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of N-[2-(4-methoxyphenyl)ethyl]benzamide consists of a benzamide group attached to a methoxyphenyl group via an ethyl bridge . The molecular formula is C16H17NO2 .Physical And Chemical Properties Analysis

N-[2-(4-methoxyphenyl)ethyl]benzamide has a molecular weight of 255.3117 . The SMILES string representation is O=C(NCCC1=CC=C(OC)C=C1)C2=CC=CC=C2 .Scientific Research Applications

Synthesis and Chemical Properties

- Bischler–Napieralski Isoquinoline Synthesis : N-[2-(4-methoxyphenyl)ethyl]benzamide reacts with phosphorus pentoxide to produce dihydroisoquinolines, including normal and abnormal reaction products. This highlights its role in the synthesis of complex organic compounds (Doi, Shirai, & Sato, 1997).

Pharmacological Research

- Neuroleptic Activity : A study synthesized benzamides of N,N-disubstituted ethylenediamines, including N-[2-(4-methoxyphenyl)ethyl]benzamides, and evaluated their neuroleptic activity. This research illustrates the compound's potential in developing neuroleptic drugs (Iwanami et al., 1981).

Alzheimer's Disease Research

- Serotonin Receptor Imaging in Alzheimer's : 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a derivative, was used for imaging serotonin 1A receptors in Alzheimer's disease patients using PET. This application demonstrates its use in neuroimaging and Alzheimer's disease research (Kepe et al., 2006).

Molecular Structure and Antioxidant Activity

- Molecular Structural Analysis and Antioxidant Properties : A study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide showed the use of X-ray diffraction and DFT calculations to analyze its structure and antioxidant properties. This highlights its relevance in molecular structural studies and potential antioxidant applications (Demir et al., 2015).

Nitric Oxide Production Inhibition

- Inhibition of Nitric Oxide Production : N-[2-(4-methoxyphenyl)ethyl]benzamide derivatives were found to inhibit nitric oxide production in microglia cells. This research indicates its potential use in studies related to inflammation and immune responses (Kim et al., 2009).

Radioactive Labeling and Imaging

- Synthesis of Radioactive Compounds for Imaging : The compound's derivatives were synthesized for the preparation of radioactive imaging agents like (S)-123I-IBZM, demonstrating its application in medical imaging (Bobeldijk et al., 1990).

Bioanalytical Method Development

- Bioanalytical Quantification in Biological Matrices : A study developed a bioanalytical method using micro-extraction and LC-MS/MS for quantifying a glyburide analogue in mouse plasma and blood, showcasing its use in pharmacokinetic and bioanalytical research (Zalavadia, 2016).

Dopamine Receptor Research

- Dopamine Receptor Ligand Study : Research into benzamide derivatives like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide explored their potential as dopamine receptor ligands, indicating applications in neuropsychiatric disorder research (Leopoldo et al., 2002).

Nonlinear Optical Properties

- Nonlinear Optical Material Research : A derivative was investigated for its nonlinear optical properties using DFT methods, pointing to its potential use in developing NLO materials (Kiven et al., 2023).

Organotellurium Ligand Synthesis

- Synthesis of Organotellurium Ligands : The reaction involving N-[2-(4-methoxyphenyl)ethyl]benzamide led to the formation of potentially (Te, N)-type ligands, useful in the synthesis of complex organometallic compounds (Singh et al., 2001).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : N-[2-(4-methoxyphenyl)ethyl]benzamide derivatives were studied for their corrosion inhibition properties on mild steel, indicating its potential use in materials science and engineering (Mishra et al., 2018).

Anticonvulsant Research

- Evaluation of Anticonvulsant Activity : Studies on ameltolide analogues, including derivatives of N-[2-(4-methoxyphenyl)ethyl]benzamide, were conducted to evaluate their anticonvulsant activities, demonstrating its application in epilepsy research (Lambert et al., 1995).

Crystallography and Pharmaceutical Research

- Crystalline Forms Characterization : The preparation and characterization of crystalline forms of a derivative highlight its importance in pharmaceutical research and crystallography (Yanagi et al., 2000).

Gastrointestinal Prokinetic Research

- Development of Prokinetic Agents : Research on N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from N-[2-(4-methoxyphenyl)ethyl]benzamides, focused on developing new gastrointestinal prokinetic agents (Sakaguchi et al., 1992).

Cancer Imaging

- Cancer Imaging with Sigma Receptor Scintigraphy : A study utilized an iodobenzamide derivative for imaging primary breast tumors, indicating its application in oncological imaging (Caveliers et al., 2002).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-12-17-16(18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOWOXJDGFFKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186445 | |

| Record name | Benzamide, N-(2-(4-methoxyphenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201640 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-methoxyphenethyl)benzamide | |

CAS RN |

3278-19-1 | |

| Record name | Benzamide, N-(2-(4-methoxyphenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(2-(4-methoxyphenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

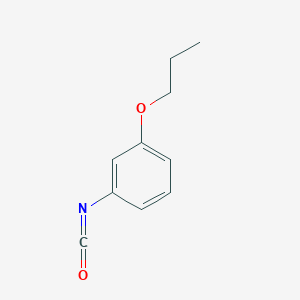

![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)